Methyl 4-(trifluoromethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The trifluoromethyl group attached to the thiophene ring significantly alters the compound’s electronic properties, making it a valuable building block for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(trifluoromethyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of microwave-assisted synthesis, where 2-fluoro-5-(trifluoromethyl)benzonitrile reacts with methyl thioglycolate and triethylamine to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 4-(trifluoromethyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic properties.
Medicine: Research explores its potential as a precursor for drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of methyl 4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethyl)thiophene-2-carboxylate
- Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate
Uniqueness: Methyl 4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the thiophene ring, which significantly influences its electronic and steric properties. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5F3O2S |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5F3O2S/c1-12-6(11)5-2-4(3-13-5)7(8,9)10/h2-3H,1H3 |
InChI Key |
RTANZRDFHBCNRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C(F)(F)F |
Origin of Product |
United States |
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